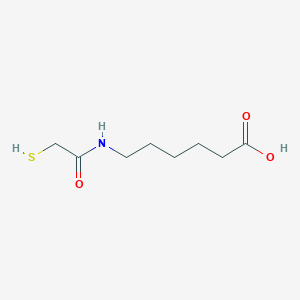

6-(2-Sulfanylacetamido)hexanoic acid

Description

6-(2-Sulfanylacetamido)hexanoic acid is a hexanoic acid derivative featuring a sulfanyl (thiol) group attached via an acetamido linkage at the sixth carbon. This compound is distinguished by its nucleophilic thiol moiety, which enables participation in disulfide bond formation, metal chelation, and thiol-mediated conjugation. Its applications span biochemical research, drug delivery systems, and materials science, where its reactivity and stability under physiological conditions are critical .

Properties

CAS No. |

869803-41-8 |

|---|---|

Molecular Formula |

C8H15NO3S |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

6-[(2-sulfanylacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C8H15NO3S/c10-7(6-13)9-5-3-1-2-4-8(11)12/h13H,1-6H2,(H,9,10)(H,11,12) |

InChI Key |

CTWVBYXJJNKRPG-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Sulfanylacetamido)hexanoic acid typically involves the reaction of hexanoic acid with sulfanylacetamide under controlled conditions. The process may include steps such as esterification, amidation, and thiolation. Specific reagents and catalysts, such as sulfur-containing compounds and amines, are often employed to facilitate these reactions.

Industrial Production Methods

On an industrial scale, the production of 6-(2-Sulfanylacetamido)hexanoic acid may involve continuous flow reactors and the use of heterogeneous catalysts to ensure high yield and purity. Techniques such as liquid-liquid extraction and distillation are commonly used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Sulfanylacetamido)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield thiols or amines.

Substitution: The amido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Sulfanylacetamido)hexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Sulfanylacetamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the amido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

6-(2-((6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic Acid

- Structure : Contains a coumarin-derived aromatic group linked via an acetamido-ether bridge.

- Key Differences :

- The coumarin moiety confers fluorescence properties, making it suitable for imaging and photochemical applications.

- The ether-oxygen linkage enhances stability compared to the thioacetamido group in the target compound.

- Applications : Fluorescent probes, light-activated drug delivery systems .

6-Acetamido-2-oxohexanoic Acid (CAS: 59403-50-8)

- Structure : Features a ketone group at position 2 and an acetamido group at position 4.

- Key Differences :

- The ketone group increases electrophilicity, enabling nucleophilic addition reactions (e.g., with hydrazines or amines).

- Lacks the thiol group, limiting its utility in redox-sensitive applications.

- Applications : Intermediate in enzymatic pathways (e.g., lysine metabolism) and synthetic organic chemistry .

Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate (CAS: 102568-43-4)

- Structure : Includes an azido group and a sulfosuccinimidyl ester.

- Key Differences :

- The photoreactive azido group enables UV-induced crosslinking, unlike the thiol’s disulfide formation.

- The sulfosuccinimidyl ester enhances water solubility and reactivity toward primary amines.

- Applications : Protein crosslinking, surface immobilization, and bioconjugation .

6-[Methyl(phenylsulphonyl)amino]hexanoic Acid (CAS: 68189-32-2)

- Structure : Contains a sulfonamide group instead of a thioacetamido.

- Key Differences :

- Sulfonamides are chemically inert and resistant to oxidation, offering superior stability.

- Reduced nucleophilicity compared to thiols, limiting participation in redox reactions.

- Applications : Pharmaceuticals (e.g., protease inhibitors) and polymer stabilizers .

6-[(2-Carboxyethyl)amino]hexanoic Acid (CAS: 4383-91-9)

- Structure : Substituted with a carboxyethyl group.

- Key Differences :

- Additional carboxylic acid enhances water solubility and metal-chelating capacity.

- Lacks the thiol group, making it unsuitable for thiol-specific conjugation.

- Applications : Chelating agents, surfactants, and biodegradable polymers .

Comparative Analysis Table

Research Findings and Implications

- Reactivity: The thiol group in 6-(2-Sulfanylacetamido)hexanoic acid enables unique applications in redox chemistry, but its oxidation sensitivity necessitates storage under inert conditions.

- Stability vs. Functionality : Sulfonamide and coumarin derivatives (e.g., ) trade reactivity for stability, making them preferable in long-term applications.

- Solubility : Carboxyethyl and sulfosuccinimidyl analogs (e.g., ) exhibit superior aqueous solubility, expanding their utility in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.